REACTION_SMILES
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[C:1](=[O:2])([O:3][CH3:4])[CH:5]1[C:6]2([CH3:7])[CH:8]([CH2:9][CH2:10]1)[CH:11]1[CH2:12][CH:13]=[C:14]3[CH2:15][CH:16]([OH:24])[CH2:17][CH2:18][C:19]3([CH3:20])[CH:21]1[CH2:22][CH2:23]2.[CH3:25][C:26](=[O:27])[O:28][C:29](=[O:30])[CH3:31].[cH:32]1[cH:33][cH:34][n:35][cH:36][cH:37]1>>[C:1](=[O:2])([O:3][CH3:4])[CH:5]1[C:6]2([CH3:7])[CH:8]([CH2:9][CH2:10]1)[CH:11]1[CH2:12][CH:13]=[C:14]3[CH2:15][CH:16]([O:24][C:26]([CH3:25])=[O:27])[CH2:17][CH2:18][C:19]3([CH3:20])[CH:21]1[CH2:22][CH2:23]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)C1CCC2C3CC=C4CC(O)CCC4(C)C3CCC12C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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COC(=O)C1CCC2C3CC=C4CC(OC(C)=O)CCC4(C)C3CCC12C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |